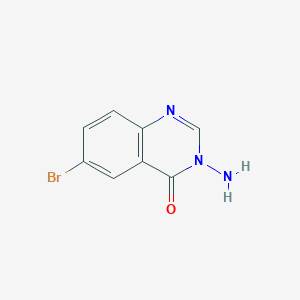

3-amino-6-bromoquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-bromoquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-5-1-2-7-6(3-5)8(13)12(10)4-11-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUIMEGESZUAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429252 | |

| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96498-79-2 | |

| Record name | 3-amino-6-bromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-amino-6-bromoquinazolin-4(3H)-one, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments collectively offer a complete picture of its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a quinazolinone derivative, the aromatic protons will appear in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.gov The amino group protons (NH₂) would likely be observed as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found in the highly deshielded region of the spectrum, often above δ 160 ppm. researchgate.net The aromatic carbons and the carbon atoms of the heterocyclic ring will resonate in the approximate range of δ 100-160 ppm. researchgate.net

2D NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com It would be instrumental in confirming the relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.educreative-biostructure.com This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educreative-biostructure.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by showing long-range connectivities. For instance, the proton on C-2 could show a correlation to the carbonyl carbon at C-4, confirming the quinazolinone core structure. researchgate.net

A representative, though hypothetical, dataset for this compound is presented below to illustrate the expected spectroscopic data.

Interactive NMR Data Table for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~8.1 (s, 1H) | ~145.0 | C-4, C-8a |

| 4 | - | ~162.0 | - |

| 5 | ~7.8 (d, 1H) | ~128.0 | C-7, C-8a |

| 7 | ~7.9 (dd, 1H) | ~135.0 | C-5, C-8a |

| 8 | ~7.6 (d, 1H) | ~120.0 | C-6, C-4a |

| NH₂ | ~5.5 (s, 2H) | - | C-3 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. copbela.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present. pressbooks.pub For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure.

The most prominent and diagnostically important peak would be the stretching vibration of the carbonyl group (C=O) of the lactam ring, which is expected to appear in the range of 1700-1650 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amino group (NH₂) would typically be observed as two bands in the region of 3400-3200 cm⁻¹. youtube.com The presence of two peaks in this region is a characteristic feature of a primary amine. youtube.com

Other significant absorptions would include the C-N stretching vibrations and the C-H stretching vibrations of the aromatic ring. The aromatic C-H stretches usually appear just above 3000 cm⁻¹. libretexts.org The C-Br stretching vibration would be found in the fingerprint region of the spectrum, at lower wavenumbers.

Interactive IR Data Table for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |

| N-H Stretch (Amino) | 3400-3200 | Two sharp to medium bands |

| C-H Stretch (Aromatic) | 3100-3000 | Weak to medium sharp bands |

| C=O Stretch (Lactam) | 1700-1650 | Strong, sharp band |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak bands |

| C-N Stretch | 1350-1250 | Medium intensity band |

| C-Br Stretch | 700-500 | Medium to strong band |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org For this compound, mass spectrometry is crucial for confirming the molecular formula and for gaining insights into its fragmentation pathways.

The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for quinazolinone derivatives can include the loss of CO, N₂, or cleavage of the substituent groups. libretexts.orgmiamioh.edu The analysis of these fragment ions can help to piece together the structure of the parent molecule.

Interactive Mass Spectrometry Data Table for this compound

| Ion | m/z (relative to ⁷⁹Br) | Interpretation |

| [M]⁺ | 240 | Molecular ion |

| [M+2]⁺ | 242 | Isotopic peak due to ⁸¹Br |

| [M-CO]⁺ | 212 | Loss of a carbonyl group |

| [M-NH₂]⁺ | 224 | Loss of the amino group |

| [C₇H₄BrN]⁺ | 197 | Fragmentation of the quinazolinone ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the calculated theoretical percentages for the proposed molecular formula. A close agreement between the experimentally found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For this compound, with a molecular formula of C₈H₆BrN₃O, the theoretical elemental composition can be calculated. The experimental results from an elemental analyzer should fall within a narrow margin of error (typically ±0.4%) of these calculated values to confirm the proposed formula.

Interactive Elemental Analysis Data Table for this compound (C₈H₆BrN₃O)

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 39.86 | 39.75 - 40.25 |

| Hydrogen (H) | 2.51 | 2.40 - 2.60 |

| Nitrogen (N) | 17.43 | 17.30 - 17.60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound, the extended conjugated system of the quinazolinone ring system is expected to give rise to strong absorptions in the UV region. Typically, quinazolinone derivatives exhibit multiple absorption bands. nih.govresearchgate.net These bands are generally attributed to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions, which are usually more intense, arise from the excitation of electrons in the aromatic and heterocyclic rings. The n-π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinazolinone ring.

Interactive UV-Vis Spectroscopy Data Table for this compound

| Wavelength Range (nm) | Type of Transition |

| 210-285 | π-π |

| 285-320 | n-π |

Computational and Theoretical Investigations of 3 Amino 6 Bromoquinazolin 4 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Regioselectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinazolinone scaffolds to understand their fundamental properties.

Electronic Structure and Reactivity: DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6–31+G(d,p)), are employed to determine the optimized molecular geometry and electronic parameters. nih.gov Key insights are derived from the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua For quinazolinone derivatives, a smaller energy gap generally suggests higher reactivity. nih.gov

Regioselectivity: DFT calculations are also crucial for predicting the regioselectivity of chemical reactions involving the quinazoline (B50416) core. For instance, in nucleophilic aromatic substitution (SNAr) reactions on di-substituted quinazolines, DFT can explain why a nucleophile preferentially attacks one position over another. mdpi.com Calculations reveal that the carbon atom at position 4 of the quinazoline ring often possesses a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. This theoretical finding explains the observed regioselectivity in the synthesis of many 4-aminoquinazoline derivatives. mdpi.com For 3-amino-6-bromoquinazolin-4(3H)-one, DFT could similarly predict the most likely sites for further functionalization, guiding synthetic efforts.

| Compound Type | Method/Basis Set | Calculated Parameter | Finding | Reference |

|---|---|---|---|---|

| 6-bromo-quinazoline derivatives | B3LYP/6–31+G(d,p) | HOMO-LUMO Energy Gap | Correlates with compound stability and reactivity. | nih.gov |

| 2,4-dichloroquinazoline | DFT | LUMO Coefficients | Higher coefficient at C4 predicts regioselectivity of nucleophilic attack. | mdpi.com |

| Substituted quinazolin-4-one | DFT/B3LYP/6-311++G(d,p) | Vibrational Frequencies | Calculated frequencies align well with experimental IR and Raman spectra. | dntb.gov.ua |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands, like this compound, to a biological target, typically a protein or enzyme.

Predicting Binding Modes and Affinities: The quinazolinone scaffold is a well-known pharmacophore that interacts with various biological targets, most notably the ATP-binding site of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies on 6-bromo-quinazolinone derivatives have shown that the quinazolinone core typically forms key hydrogen bonds with backbone residues in the hinge region of the kinase domain. nih.gov For example, interactions with residues like methionine are common. The bromine atom at position 6 often extends into a hydrophobic pocket, contributing to binding affinity. The amino group at position 3 could potentially form additional hydrogen bonds, further stabilizing the ligand-protein complex.

The output of a docking study is typically a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. Lower binding energies suggest more favorable interactions. nih.govresearchgate.net

| Compound Series | Target Protein | Key Interactions Observed | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|---|

| 6-bromo-quinazoline derivatives | EGFR | Hydrogen bonds with key residues, hydrophobic interactions. | -5.3 to -6.7 | nih.gov |

| Chlorophenylquinazolin-4(3H)-one derivatives | Tyrosinase | Hydrogen bonds, pi-pi stacking, interactions with copper ions. | Up to -10.72 | researchgate.net |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | DHFR, TS | Prediction of hypothetical protein-ligand binding modes. | Not specified | nih.gov |

| Thioxoquinazolin-4(3H)-one derivatives | CDK2 | Favorable binding properties compared to other enzymes. | Not specified | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time.

Assessing Complex Stability and Conformation: MD simulations are performed on the best-docked poses obtained from molecular docking to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone is monitored over the simulation time (typically nanoseconds). A stable RMSD profile indicates that the ligand remains in the binding pocket in a stable conformation. cnr.it

These simulations provide detailed information on the dynamics of the binding, including the persistence of hydrogen bonds and other interactions, the role of water molecules, and conformational changes in both the ligand and the protein upon binding. For this compound, MD simulations could validate a docked pose to a target like EGFR, confirming the stability of key hydrogen bonds and hydrophobic interactions over time. nih.govcnr.it

In Silico Predictions for Structure-Activity Relationship (SAR) Guidance

In silico methods are invaluable for establishing structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

Guiding Rational Drug Design: By computationally analyzing a series of related compounds, researchers can build predictive SAR models. For the quinazolinone class, these studies have revealed important structural requirements for activity. For instance, SAR studies on various quinazolinone derivatives have highlighted that the nature and position of substituents on the quinazoline ring are critical for potency and selectivity. nih.govresearchgate.netnih.gov

Position 6: The presence of a halogen, such as bromine, at this position has been shown to enhance anticancer activity in many quinazoline-based drugs. nih.gov

Position 3: Substitution at the 3-position can significantly modulate activity, with the amino group being a key functional handle for creating further derivatives or for direct interaction with the target. researchgate.net

Position 2: Modifications at this position also greatly affect the biological profile. nih.gov

By computationally evaluating virtual libraries of this compound analogs with different substituents, it is possible to prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.

Structure Activity Relationship Sar Studies of 3 Amino 6 Bromoquinazolin 4 3h One Derivatives

Impact of Substituents on the Quinazolinone Core (General Considerations)

The quinazolinone core is a versatile scaffold in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. Generally, the benzene (B151609) ring portion of the quinazolinone structure allows for various substitutions that can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For instance, the introduction of electron-withdrawing or electron-donating groups at different positions can significantly alter the activity profile. In many quinazolinone derivatives, small, lipophilic substituents at position 2 and a hydrogen or a small alkyl group at position 3 are favorable for certain biological activities. The planarity of the quinazolinone ring system is also considered crucial for its interaction with receptors and enzymes.

The presence of a halogen, such as bromine or chlorine, at position 6 or 7 is often associated with enhanced biological activity. This is attributed to the halogen's ability to form halogen bonds and increase the lipophilicity of the compound, which can improve its membrane permeability and binding affinity to target proteins.

Role of the Bromo-Substitution at Position 6 on Biological Activity and Reactivity

The bromo-substitution at the 6-position of the 3-amino-6-bromoquinazolin-4(3H)-one scaffold plays a pivotal role in defining its biological activity and chemical reactivity. The bromine atom, being an electron-withdrawing group, influences the electron density of the entire quinazolinone ring system.

From a biological standpoint, the presence of bromine at C-6 has been shown to be crucial for the anticonvulsant activity of some quinazolinone derivatives. Studies have indicated that this substitution can enhance the compound's ability to interact with specific receptors in the central nervous system. The lipophilic nature of the bromine atom can also contribute to the molecule's ability to cross the blood-brain barrier, a critical factor for drugs targeting the CNS. Furthermore, the 6-bromo substituent has been found to be a key feature in compounds exhibiting significant antimicrobial and anti-inflammatory activities.

In terms of reactivity, the bromine atom at position 6 serves as a useful synthetic handle for further molecular modifications. It can participate in various cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of a wide range of substituents at this position. This chemical versatility enables the creation of diverse libraries of 6-substituted quinazolinone derivatives for SAR studies, aiding in the optimization of their biological profiles.

Significance of the 3-Amino Moiety and its Chemical Transformations on Activity

The 3-amino group of this compound is a key functional group that significantly influences its chemical reactivity and biological activity. This primary amine provides a nucleophilic center that is readily available for a variety of chemical transformations.

The condensation of the 3-amino group with various aldehydes is a common strategy to generate Schiff bases. These Schiff bases have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The imine linkage of the Schiff base can be further reduced to a secondary amine, providing another avenue for structural diversification and modulation of activity.

Furthermore, the 3-amino moiety can be acylated or sulfonylated to produce the corresponding amides and sulfonamides. These modifications can alter the electronic properties and steric bulk at this position, leading to changes in the compound's interaction with biological targets. For example, the conversion of the amino group into a more complex heterocyclic system can lead to compounds with enhanced and varied pharmacological profiles. The reactivity of this group is thus a cornerstone for the development of new quinazolinone-based therapeutic agents.

SAR Analysis of Hybrid Quinazolinone Scaffolds Incorporating this compound

The synthesis of hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties is a promising strategy in drug discovery. This approach aims to combine the therapeutic advantages of both parent molecules, potentially leading to compounds with enhanced efficacy or a broader spectrum of activity.

One common approach involves the formation of Schiff bases by reacting the 3-amino group with various heterocyclic aldehydes. The resulting hybrid molecules often exhibit potent antimicrobial and anti-inflammatory activities. The nature of the heterocyclic ring system attached to the quinazolinone core via the imine linkage is a critical determinant of the biological activity. For instance, the introduction of different five- or six-membered heterocyclic rings can lead to significant variations in the observed effects.

Another strategy involves linking the this compound scaffold to other privileged structures, such as chalcones or other heterocyclic systems, through various linkers. The length and flexibility of the linker, as well as the nature of the attached pharmacophore, are key parameters that are systematically varied in SAR studies to optimize the biological activity of the resulting hybrid compounds. These studies often reveal that a specific combination of the quinazolinone core and the appended moiety is required for optimal therapeutic effect.

Mechanistic Insights into the Biological Activities of 3 Amino 6 Bromoquinazolin 4 3h One Derivatives in Vitro Studies

Cellular and Molecular Targets Identification and Validation

Derivatives of 3-amino-6-bromoquinazolin-4(3H)-one have been identified as potent modulators of several key cellular and molecular targets, underpinning their therapeutic potential. These targets are often crucial for cell proliferation, survival, and signaling pathways, making them attractive for drug development, particularly in oncology and infectious diseases.

One of the significant molecular targets for quinazolinone-scaffold compounds is prolyl-tRNA synthetase (PRS) . nih.gov This enzyme is essential for protein synthesis in various parasites, and its inhibition can lead to their death. nih.gov Studies have shown that certain quinazolinone derivatives can selectively and potently inhibit PRS from parasites like Leishmania, Plasmodium, Toxoplasma, Cryptosporidium, and Eimeria. nih.gov The co-crystal structures of PRS with these inhibitors have revealed a remarkable plasticity in the active site, which can be exploited for designing parasite-specific drugs. nih.gov

In the context of cancer, derivatives of the quinazolinone core have been shown to target several key proteins involved in cell cycle regulation and signaling. These include:

Cyclin-Dependent Kinases (CDKs) : Specifically CDK4 and CDK6, which are pivotal in the G1 phase of the cell cycle. tandfonline.comnih.gov

DNA Topoisomerase I (Top1) : An essential enzyme for DNA replication and transcription. nih.gov

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) : Enzymes critical for nucleotide synthesis.

PI3K/Akt/CREB signaling pathway : A central pathway regulating cell growth, proliferation, and survival.

Furthermore, some quinazolinone derivatives have demonstrated the ability to modulate the activity of receptors such as the A2A adenosine (B11128) receptor , which is a target for treating neurodegenerative diseases and cancer. nih.gov The presence of the amino, bromo, and other functional groups on the quinazolin-4(3H)-one scaffold significantly influences the binding affinity and specificity of these compounds to their respective targets.

Pathways of Action at the Sub-Cellular Level

The interaction of this compound derivatives with their molecular targets triggers a cascade of events at the sub-cellular level, ultimately leading to the observed biological effects. These pathways often involve the inhibition of critical enzymes, modulation of receptor signaling, and disruption of fundamental cellular processes.

Enzyme Inhibition Mechanisms

The inhibitory action of this compound derivatives against various enzymes is a cornerstone of their therapeutic potential. The specific mechanisms of inhibition can vary depending on the enzyme and the chemical structure of the derivative.

PI3K/Akt/CREB axis : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is frequently overactive in many cancers, promoting cell survival and proliferation. researchgate.netnih.govbenthamscience.com Quinazolinone derivatives have been designed to inhibit this pathway, with some compounds showing selectivity for specific PI3K isoforms like PI3Kα. nih.gov Inhibition of this pathway can lead to decreased phosphorylation of downstream effectors, ultimately resulting in reduced cell growth and induction of apoptosis. nih.govmdpi.com The cAMP response element-binding protein (CREB) is a transcription factor activated by Akt, and its inhibition can further contribute to the anti-cancer effects. nih.gov

Leishmania prolyl-tRNA synthetase : As mentioned earlier, quinazolinone derivatives can act as potent and selective inhibitors of Leishmania PRS. nih.gov This inhibition disrupts protein synthesis in the parasite, leading to its death. nih.gov The development of such inhibitors is a promising strategy for new anti-leishmanial drugs. nih.govnih.govarkat-usa.orgresearchgate.net

Topoisomerase I (Top1) : Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. wikipedia.org Certain quinazolinone derivatives act as Top1 inhibitors. nih.gov Unlike camptothecin, a well-known Top1 inhibitor, some of these derivatives may exhibit different mechanisms of action, highlighting their potential as novel anticancer agents. nih.gov These inhibitors can stabilize the covalent complex between Top1 and DNA, leading to DNA breaks and subsequent cell death. wikipedia.orgnih.gov

Cdk4 : Cyclin-dependent kinase 4 (Cdk4), in complex with cyclin D, plays a critical role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb). nih.gov Novel quinazolinone derivatives have been identified as potential Cdk4/6 inhibitors. tandfonline.comnih.gov By inhibiting Cdk4, these compounds prevent Rb phosphorylation, leading to cell cycle arrest at the G1 phase. tandfonline.comnih.govnih.gov

DHFR and TS : Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are essential enzymes in the synthesis of nucleotides, making them established targets for anticancer and antimicrobial drugs. mdpi.combenthamdirect.com Quinazolinone derivatives have been developed as inhibitors of both DHFR and TS. scilit.comnih.govnih.gov Some derivatives have shown potent inhibitory activity against DHFR, comparable to the known drug methotrexate. mdpi.comscilit.com The inhibition of these enzymes depletes the cellular pool of nucleotides, thereby halting DNA synthesis and cell proliferation.

Receptor Modulation

In addition to enzyme inhibition, derivatives of this compound can exert their biological effects by modulating the activity of specific cellular receptors.

A2A Adenosine Receptor : The A2A adenosine receptor (A2AR) is a G protein-coupled receptor involved in various physiological processes, and its modulation is a therapeutic strategy for conditions like Parkinson's disease and cancer. nih.gov Novel 2-aminoquinazoline (B112073) derivatives have been synthesized and identified as potent A2AR antagonists. nih.gov These compounds can effectively block the signaling cascade initiated by adenosine binding, which involves the activation of adenylyl cyclase and an increase in intracellular cAMP levels. nih.gov

Cell Cycle Perturbation and Arrest Studies

A hallmark of many anticancer agents is their ability to interfere with the cell cycle, leading to a halt in proliferation and, ultimately, cell death. Derivatives of this compound have been shown to induce cell cycle arrest at different phases, most notably the G1 and G2/M phases.

G1 Phase Arrest : Inhibition of Cdk4/6 by certain quinazolinone derivatives directly leads to arrest in the G1 phase of the cell cycle. tandfonline.comnih.gov This prevents the cell from progressing to the S phase, where DNA replication occurs. Studies on breast cancer cell lines have demonstrated that treatment with these compounds results in a significant accumulation of cells in the G1 phase. nih.gov Similarly, inhibition of the PI3K/Akt pathway can also induce a G1 phase arrest. nih.gov

G2/M Phase Arrest : Other quinazolinone derivatives have been found to cause cell cycle arrest at the G2/M transition. nih.gov This is often associated with the inhibition of molecules like Aurora kinase A, a key regulator of mitosis. nih.gov For example, a novel quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M arrest in non-small cell lung cancer cells. nih.gov This arrest is often accompanied by the downregulation of cell cycle regulators such as cdc25C and cdc2, and the upregulation of p21. nih.gov

Induction of Programmed Cell Death (Apoptosis and Autophagy)

The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often programmed cell death, which can occur through apoptosis or autophagy. Derivatives of this compound have been demonstrated to induce both of these processes.

Apoptosis : Apoptosis, or programmed cell death type I, is a tightly regulated process characterized by distinct morphological changes. Several quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines. tandfonline.comnih.gov This is often confirmed by assays such as Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early apoptotic marker. nih.gov The induction of apoptosis is frequently linked to the activation of caspases, particularly caspase-3, and the modulation of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Autophagy : Autophagy, or programmed cell death type II, is a catabolic process involving the degradation of cellular components within lysosomes. While it can promote cell survival under stress, excessive autophagy can lead to cell death. Some quinazolinone derivatives have been found to induce autophagy-associated cell death. semanticscholar.org For instance, the novel quinazolinone compound MJ-33 was shown to induce AKT/mTOR-mediated autophagy-associated apoptosis in 5-fluorouracil-resistant colorectal cancer cells. semanticscholar.org

Microtubule Dynamics Disruption

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their disruption is a validated strategy in cancer chemotherapy. While direct evidence for this compound derivatives disrupting microtubule dynamics is still emerging, the broader class of quinazolinone derivatives has been associated with effects on the cytoskeleton. The induction of G2/M arrest by some of these compounds suggests a potential interference with the mitotic spindle, a structure composed of microtubules. Further investigation is needed to fully elucidate the direct effects of this compound and its derivatives on microtubule dynamics.

Correlation of Structure-Mechanism Relationships through Integrated Computational and Experimental Approaches

The elucidation of the precise mechanisms by which derivatives of this compound exert their biological effects is significantly enhanced by combining computational modeling with experimental in vitro studies. This integrated approach provides a powerful paradigm for understanding structure-activity relationships (SAR) at a molecular level, guiding the rational design of new, more potent, and selective therapeutic agents.

Computational techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) analysis allow for the prediction of how these molecules might bind to specific biological targets. These in silico predictions can then be validated and correlated with in vitro experimental data, such as cytotoxicity assays or enzyme inhibition studies.

A prime example of this synergy is seen in the development of novel quinazoline-4(3H)-one derivatives as potential anticancer agents. In one such study, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov To understand the underlying mechanism, molecular docking and MD simulations were performed against the Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors. nih.gov

The results demonstrated a strong correlation between the computationally predicted binding affinity and the experimentally observed cytotoxic potency. For instance, compound 8a , which features an aliphatic linker at the 2-thio position, showed the highest potency in vitro and also had a favorable binding energy in docking simulations. nih.gov The computational models revealed key hydrogen bonds and other interactions with critical amino acid residues within the EGFR binding site, providing a structural basis for its activity. nih.gov

Similarly, integrated approaches have been applied to explore the antimicrobial potential of quinazolinone derivatives. In research focused on developing new antimicrobial agents, a series of arylidene-based quinazolin-4(3H)-one motifs were subjected to both in silico screening (including molecular docking and MD simulations) and in vitro antimicrobial testing. nih.gov The study found a good correlation between the compounds' predicted binding affinities for target microbial enzymes and their measured minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. nih.gov This combined analysis not only confirmed the potential of the synthesized compounds but also provided insights into their structural stability and interactions within the target's active site. nih.gov

The power of this integrated workflow is further highlighted in the discovery of epigenetic modulators. Researchers identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders for the bromodomain-containing protein 9 (BRD9), an important epigenetic reader. cnr.itresearchgate.net A large virtual library of derivatives was first screened using molecular docking. cnr.it Promising candidates were then synthesized and their binding affinity was confirmed through biophysical assays. This process, which combines computational pre-selection with targeted synthesis and experimental validation, accelerates the discovery of new bioactive scaffolds. cnr.it

These studies collectively underscore the value of a multidisciplinary strategy. By correlating computational predictions with tangible experimental outcomes, researchers can:

Validate biological targets for a given chemical scaffold.

Explain the structure-activity relationships observed in vitro. researchgate.net

Predict the activity of yet-to-be-synthesized derivatives, thus prioritizing synthetic efforts.

Refine the design of lead compounds to enhance potency and selectivity.

The following tables provide examples of data generated from such integrated studies, correlating computational predictions with experimental biological activity for quinazolinone derivatives.

Table 1: Correlation of In Silico Docking and In Vitro Cytotoxicity of 6-Bromoquinazoline Derivatives against EGFR

This table illustrates the relationship between the computationally predicted binding energy of synthesized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives and their experimentally determined cytotoxic activity (IC50) against the MCF-7 cancer cell line. nih.gov

| Compound | Substituent at 2-thio position | Binding Energy (kcal/mol) | In Vitro Cytotoxicity (IC50 in µM) against MCF-7 |

| 8a | Ethyl chloroacetate | -6.7 | 15.85 |

| 8c | 4-Chlorophenacyl | -5.3 | 34.61 |

Data sourced from a study on 6-bromo quinazoline (B50416) derivatives as cytotoxic agents. nih.gov

Table 2: Integrated Antimicrobial Screening of Quinazolin-4(3H)-one Derivatives

This table shows the correlation between the in silico binding affinity and in vitro antibacterial activity of 2-methyl-3-((arylidene)amino)quinazolin-4(3H)-one derivatives against Staphylococcus aureus.

| Compound | Arylidene Substituent | Docking Score (kcal/mol) | In Vitro Antibacterial Activity (MIC in µg/mL) |

| 3m | Thiophen-2-ylmethylene | -8.5 | 1.95 |

| 3k | 4-Ethoxybenzylidene | -8.2 | 3.90 |

| 3d | 3-Methoxybenzylidene | -8.0 | 7.81 |

Data adapted from a study on substituted arylidene-based quinazolin-4(3H)-one motifs as antimicrobial agents. nih.gov

Advanced Research Applications and Future Directions for 3 Amino 6 Bromoquinazolin 4 3h One

Development of Novel Chemical Probes and Biological Tools

3-Amino-6-bromoquinazolin-4(3H)-one is a key intermediate in the synthesis of novel chemical probes and tools for biological investigation. While not typically used as a probe itself, its reactive 3-amino group allows for the straightforward attachment of various functionalities, leading to the creation of libraries of derivative compounds. researchgate.net These derivatives can then be screened to identify molecules that interact with specific biological targets.

The quinazolinone core is a recognized pharmacophore, and its derivatives have been explored for numerous therapeutic applications, including as anticancer and antimicrobial agents. smolecule.comnih.gov By systematically modifying the this compound structure, researchers can develop tool compounds to probe the mechanisms of diseases like cancer. For instance, derivatives can be designed to bind to specific enzymes or receptors, allowing for the study of their roles in cellular pathways. The inherent photophysical properties of the quinazolinone ring system further suggest its potential in developing fluorescent probes for imaging applications. smolecule.comresearchgate.net

Integration into Hybrid Molecular Architectures (e.g., with 1,3,4-thiadiazoles, isoxazolines, triazoles)

A prominent strategy in modern drug discovery is the creation of molecular hybrids, where two or more distinct pharmacophores are combined into a single molecule. This approach aims to develop agents with improved affinity, better selectivity, or multi-target activity. This compound is an ideal platform for this strategy due to its functional handles that permit covalent linking to other heterocyclic systems.

1,3,4-Thiadiazole (B1197879) Hybrids: The 1,3,4-thiadiazole ring is a well-known pharmacophore with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov It is considered a bioisostere of pyrimidine (B1678525) and can interfere with DNA replication processes. nih.gov Hybrid molecules combining the quinazolinone and 1,3,4-thiadiazole scaffolds are of significant interest. The synthesis typically involves converting the 3-amino group of the quinazolinone into a more complex side chain that can be cyclized to form the thiadiazole ring or linked to a pre-formed thiadiazole moiety. These hybrids are investigated for their potential as enhanced therapeutic agents.

Isoxazoline (B3343090) Hybrids: Isoxazolines are five-membered heterocyclic compounds that can be synthesized via 1,3-dipolar cycloaddition reactions. Hybrid molecules incorporating both quinazolinone and isoxazoline moieties can be created by first introducing an alkene functionality to the quinazolinone core, which can then react with a nitrile oxide to form the isoxazoline ring. This approach allows for the generation of structurally diverse molecules for biological screening.

Triazole Hybrids: Triazoles are another class of heterocycles with significant biological properties, and their integration with the quinazolinone core has been actively explored. nih.gov In one study, 3-amino-quinazolinone derivatives were reacted with chloroacetyl chloride, followed by a subsequent reaction with 4-methyl-4-H-1,2,4-triazole-3-thiol. This multi-step synthesis yielded a series of quinazolinone-triazole hybrids. The cytotoxic effects of these new hybrid compounds were then evaluated against cancer cell lines.

| Hybrid Compound Class | Linked Heterocycle | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Quinazolinone-Thiadiazole | 1,3,4-Thiadiazole | Functionalization of the 3-amino group followed by cyclization or coupling. | Anticancer, Antimicrobial | nih.gov |

| Quinazolinone-Isoxazoline | Isoxazoline | 1,3-dipolar cycloaddition of a nitrile oxide to a quinazolinone bearing an alkene. | Biological screening for various activities. | |

| Quinazolinone-Triazole | 1,2,4-Triazole | Reaction of an intermediate chloroacetamide derivative with a triazole-thiol. | Anticancer (Cytotoxicity) |

Photochemical and Photosensitization Studies (e.g., DNA Photo-Disruption)

The quinazolinone scaffold has shown significant promise in photochemical applications, particularly in the context of DNA photo-cleavage. researchgate.netresearchgate.net Photosensitizers are molecules that, upon absorbing light, can induce chemical changes in other nearby molecules. This property is the basis for photodynamic therapy (PDT), a treatment modality for cancer and other diseases. semanticscholar.org

Studies on related quinazolinone derivatives have demonstrated their ability to damage plasmid DNA upon irradiation with UV light. researchgate.netresearchgate.net For example, a 6-bromo-substituted 3-amido-2-methyl-quinazolinone was found to be photoactive towards plasmid DNA under UVB (312 nm) irradiation. researchgate.net In contrast, a similar 6-nitro derivative was active under both UVA and UVB light, and its activity was dramatically enhanced upon further derivatization of the amino group. researchgate.net These findings highlight that the substituents on the quinazolinone ring are critical for tuning the photochemical activity. researchgate.net

The presence of a heavy atom like bromine in this compound is particularly noteworthy. The "heavy-atom effect" is known to promote intersystem crossing, a process that can increase the yield of the excited triplet state, which is often responsible for photosensitized reactions, including the generation of reactive oxygen species that damage DNA. Although direct photochemical studies on this compound are not extensively reported, its structure suggests it is an excellent candidate for the development of novel photosensitizers for PDT or as photo-activatable probes for studying DNA interactions. researchgate.net

Potential in Materials Science and Bioimaging Research

The applications for quinazolinone-based compounds extend beyond medicine into materials science and bioimaging. smolecule.comresearchgate.net Many quinazolinone derivatives exhibit fluorescence, emitting light after absorbing it, a property that is highly valuable for developing advanced materials and imaging agents. researchgate.net

Bioimaging: Fluorescent molecules are widely used as probes for bioimaging, allowing researchers to visualize cellular structures and processes in real-time. The quinazolinone core can be chemically modified to create fluorophores that emit light in the blue-green region of the spectrum. researchgate.net By attaching specific targeting groups to the this compound scaffold, researchers could design fluorescent probes that accumulate in particular cells or organelles, enabling their visualization with fluorescence microscopy. kums.ac.ir

Materials Science: In materials science, fluorescent organic molecules are used in the development of sensors and organic light-emitting diodes (OLEDs). smolecule.comresearchgate.net The photophysical properties of quinazolinones, such as their fluorescence quantum yield, can be finely tuned by altering the substituents on the heterocyclic ring. researchgate.net For example, introducing electron-donating or electron-withdrawing groups can shift the emission wavelength and intensity. The this compound scaffold provides a platform for synthesizing new materials with tailored optical and electronic properties for potential use in next-generation electronic displays and chemical sensors. researchgate.netresearchgate.net

Q & A

Q. What is the standard synthetic route for 3-amino-6-bromoquinazolin-4(3H)-one, and what reaction parameters are critical?

The compound is synthesized by refluxing 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours. The reaction mixture is cooled to room temperature, yielding pale creamish crystals (75% yield) after recrystallization from super dry ethanol. Critical parameters include reaction temperature (120–130°C), time (3 hours), and solvent purity .

Q. How is structural characterization performed for this compound derivatives?

Key techniques include:

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1667 cm⁻¹ and N-H stretches at ~3420 cm⁻¹) .

- ¹H NMR : Identifies aromatic protons (δ 7.25–7.82 ppm) and methyl/methoxy groups (δ 2.48–3.89 ppm) .

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.004 Å in brominated derivatives) .

Q. What solvents and conditions are optimal for recrystallization?

Super dry ethanol is commonly used for recrystallization, yielding high-purity crystals with a melting point of 178–180°C . Alternative solvents like DMSO or DMF may be employed for halogenated derivatives, depending on solubility .

Advanced Research Questions

Q. How can halogenation steps be optimized to improve yield and selectivity in derivatives?

Direct bromination using controlled stoichiometry (e.g., 1:1 molar ratio of substrate to bromine source) under reflux conditions achieves ~76% yield. Catalysts like iodine or Lewis acids (e.g., FeCl₃) enhance regioselectivity, as seen in 6-iodo derivatives . Purity is confirmed via elemental analysis (e.g., Br content: 34.26% calculated vs. 33.95% observed) .

Q. How do structural modifications influence pharmacological activity?

- Analgesic activity : Substituents like o-aminophenyl groups enhance activity, likely via receptor binding interactions .

- Anticholinesterase activity : 6,7-Dimethoxy derivatives show promise in Alzheimer’s models, with electron-withdrawing groups (e.g., Br) improving blood-brain barrier penetration .

- Antibacterial activity : Thiadiazole or imidazolidinone substituents at position 3 correlate with Gram-positive efficacy .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 75% vs. 76%)?

Discrepancies arise from variations in:

- Reaction scale : Smaller scales (e.g., 0.075 M) may favor higher yields due to better heat distribution .

- Halogen source : Bromine vs. iodine alters reactivity and byproduct formation .

- Purification methods : Column chromatography vs. recrystallization impacts final purity .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for quinazolinone derivatives?

- Core modifications : Introduce halogens (Br, I) at position 6 to enhance lipophilicity and binding affinity .

- Side-chain diversity : Incorporate heterocycles (e.g., benzimidazole, thiadiazole) at position 2 or 3 to modulate selectivity .

- Pharmacophore mapping : Use X-ray crystallography data to align substituents with target active sites (e.g., acetylcholinesterase in Alzheimer’s models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.